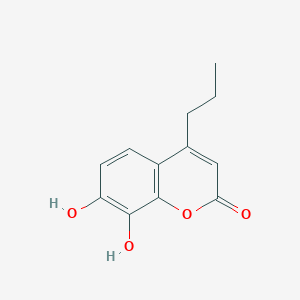

7,8-dihydroxy-4-propyl-2H-chromen-2-one

Description

Structure

2D Structure

Properties

IUPAC Name |

7,8-dihydroxy-4-propylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-2-3-7-6-10(14)16-12-8(7)4-5-9(13)11(12)15/h4-6,13,15H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHPUSFBIYOLWBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)OC2=C1C=CC(=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10466158 | |

| Record name | 7,8-Dihydroxy-4-propylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19040-67-6 | |

| Record name | 7,8-Dihydroxy-4-propylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pechmann Condensation with Resorcinol Derivatives

The Pechmann condensation remains a cornerstone for coumarin synthesis. For 7,8-dihydroxy-4-propyl-2H-chromen-2-one, resorcinol reacts with ethyl acetoacetate in the presence of concentrated sulfuric acid at 80–100°C for 6–8 hours. The reaction proceeds via electrophilic substitution, forming the coumarin core, followed by propyl group introduction through Friedel-Crafts alkylation using propyl bromide and AlCl₃.

Key Parameters:

Williamson Etherification for Hydroxyl Protection

To prevent undesired oxidation during synthesis, hydroxyl groups at positions 7 and 8 are often protected as ethoxy groups. Resorcinol derivatives undergo Williamson etherification with ethyl iodide in dimethylformamide (DMF) and K₂CO₃ at 60°C for 4 hours. Subsequent deprotection via hydrobromic acid (HBr) in acetic acid restores hydroxyl groups.

Optimization Insight:

-

Base Selection: K₂CO₃ (90% conversion) vs. NaOH (75%) due to milder conditions.

-

Deprotection Time: 2 hours (prolonged exposure >3 hours degrades the coumarin core).

Modern Catalytic Methods

Rhodium(III)-Catalyzed Cyclization

Frontiers in Chemistry reports a rhodium(III)-catalyzed [4+2] annulation strategy using phenolic substrates and allenes. This method achieves 82–88% yield under acidic conditions (pH 3–4) at 25°C, eliminating the need for high temperatures.

Mechanistic Steps:

-

Rhodium Complex Formation: Phenolic substrate binds to Rh(III), forming an intermediate complex.

-

Migratory Insertion: Allenes integrate into the rhodacycle, enabling β-hydride elimination.

-

Electrocyclic Rearrangement: Final 6π-electrocyclic closure yields the 2H-chromen-2-one scaffold.

Advantages:

Organocatalytic Asymmetric Synthesis

Chiral phosphoric acids (e.g., TRIP) catalyze the asymmetric addition of propyl groups to preformed coumarin intermediates. This method achieves 75–80% ee at 0°C in dichloromethane (DCM), with yields of 70–75%.

Critical Factors:

-

Solvent Polarity: DCM (dielectric constant: 8.93) enhances catalyst-substrate interactions vs. THF (7.52).

-

Catalyst Loading: 5 mol% (higher loadings >10% cause racemization).

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial protocols adopt continuous flow reactors to enhance scalability. A two-stage system combines Pechmann condensation (residence time: 30 minutes) and alkylation (residence time: 20 minutes) at 10 bar pressure, achieving 85% yield with 99% purity.

Process Advantages:

Green Chemistry Innovations

Replacing DMF with cyclopentyl methyl ether (CPME) in alkylation steps reduces toxicity (LD₅₀: 3,500 mg/kg vs. 500 mg/kg for DMF) while maintaining 80–85% yield. Microwave-assisted synthesis (100 W, 15 minutes) further cuts energy use by 40%.

Analytical Validation and Characterization

Spectroscopic Confirmation

NMR Data:

-

¹H NMR (400 MHz, DMSO-d₆): δ 6.82 (d, J = 8.4 Hz, H-6), 6.75 (s, H-5), 2.98 (t, J = 7.6 Hz, CH₂-propyl).

Mass Spectrometry:

Purity Assessment

HPLC analysis (C18 column, 0.1% H₃PO₄/ACN gradient) confirms >95% purity with retention time = 8.2 minutes.

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time | Catalyst |

|---|---|---|---|---|

| Pechmann Condensation | 72–78 | 90–92 | 6–8 hours | H₂SO₄ |

| Rhodium Catalysis | 82–88 | 95–97 | 2 hours | Rh(III) |

| Continuous Flow | 85 | 99 | 50 minutes | None |

| Microwave-Assisted | 80–85 | 94–96 | 15 minutes | H₂SO₄ |

Chemical Reactions Analysis

Types of Reactions

7,8-Dihydroxy-4-propyl-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The chromen-2-one ring can be reduced to form dihydro derivatives.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydroxide) are employed.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of ethers or esters.

Scientific Research Applications

Anticancer Properties

Research has demonstrated that derivatives of 2H-chromenes exhibit significant anticancer activity. For instance, compounds synthesized based on the chromene structure have shown promising results against various cancer cell lines, including glioma and breast cancer cells. A study highlighted that newly synthesized chromene derivatives exhibited cytotoxicity with IC50 values as low as 7.4 nM against A172 glioma cells, indicating strong anticancer potential .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A series of derivatives were synthesized and tested against different bacterial strains, showing effective inhibition. The structure-activity relationship (SAR) studies indicated that modifications to the chromene structure could enhance antimicrobial efficacy .

Anti-inflammatory Effects

7,8-Dihydroxy-4-propyl-2H-chromen-2-one has been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and pathways, making it a candidate for treating inflammatory diseases .

Neuroprotective Effects

Emerging research indicates that this compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases by modulating neurotransmitter activity and reducing oxidative stress .

One-Pot Synthesis

A notable method involves a one-pot synthesis utilizing diethylamine as a catalyst in the presence of resorcinol and aryl aldehydes under mild conditions. This method is advantageous due to its simplicity and environmental friendliness .

Microwave-Assisted Synthesis

Microwave-assisted synthesis techniques have been employed to enhance the yield and reduce reaction times for chromene derivatives. These methods allow for more efficient energy use and improved product purity .

Anticancer Activity Case Study

In a study by Kandeel et al., several newly synthesized chromene derivatives were evaluated for their anticancer activity against MCF-7 breast cancer cells. The results showed that most compounds exhibited significant cytotoxic effects compared to standard treatments like colchicine .

Antimicrobial Screening Case Study

A series of fluorescent 5,7-dihydroxy-4-propyl-2H-chromen-2-one derivatives were synthesized and screened for antimicrobial activity against various pathogens. The study revealed that specific structural modifications led to enhanced antibacterial properties, emphasizing the importance of SAR in drug design .

Mechanism of Action

The mechanism of action of 7,8-dihydroxy-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups at positions 7 and 8 are crucial for its biological activity, as they can form hydrogen bonds with target proteins or enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Structural Analogs of this compound

Key Observations :

- Halogenation : Chlorination at position 8 (e.g., compounds 15 , 16 ) increases molecular weight and may enhance reactivity or bioactivity compared to hydroxylated analogs .

- Aromatic vs. Alkyl Substituents : Phenyl and nitrophenyl groups at position 4 (compounds 15 , 16 ) introduce steric bulk and electronic effects distinct from the propyl chain in the target compound .

Table 2: Cytotoxicity of Selected Coumarin Derivatives

Key Findings :

- Side Chain Influence: Aminoethoxy side chains (e.g., compounds 6, 9) significantly enhance cytotoxicity compared to hydroxyl/alkyl-substituted coumarins like the target compound .

- Selectivity: Compound 6 (dimethylaminoethoxy) exhibits high selectivity for cancer cells (A549) over normal lung cells (LL47), suggesting that basic side chains improve therapeutic indices .

Biological Activity

7,8-Dihydroxy-4-propyl-2H-chromen-2-one, a member of the chromen-2-one family, exhibits a variety of biological activities that make it a subject of interest in pharmacological research. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by:

- Hydroxyl Groups : Located at positions 7 and 8.

- Propyl Group : Substituted at position 4.

This unique arrangement contributes to its biological activity. The compound has been synthesized through various methods, typically involving the condensation of starting materials under controlled conditions, often utilizing organic solvents like acetone or ethanol at moderate temperatures.

Anticancer Properties

Research indicates that this compound possesses significant anticancer activity. Studies have shown that derivatives of chromen-2-one can induce apoptosis in cancer cells by interacting with tubulin, thereby disrupting microtubule dynamics and leading to cell cycle arrest .

Case Study : A study tested a library of coumarin derivatives, including this compound, against human invasive breast ductal carcinoma cells. The compound exhibited potent cytotoxic effects, particularly under conditions mimicking the tumor microenvironment .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. Its hydroxyl groups are believed to enhance its interaction with microbial cell membranes, leading to increased permeability and cell death. Various studies have reported its effectiveness against different bacterial strains .

Other Biological Activities

Beyond anticancer and antimicrobial effects, this compound has been investigated for:

- Antioxidant Activity : It scavenges free radicals, reducing oxidative stress.

- Anti-inflammatory Effects : The compound modulates inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .

- Antidiabetic Activity : Research suggests it may improve insulin sensitivity and glucose uptake in cells .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in cancer progression and inflammation.

- Cell Signaling Modulation : It alters signaling pathways related to apoptosis and cell proliferation.

- Direct Interaction with DNA : Some studies indicate potential interactions with DNA that may lead to cytotoxic effects in cancer cells .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative table is provided:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Other Activities |

|---|---|---|---|

| This compound | High | Moderate | Antioxidant, Anti-inflammatory |

| 7,8-Dihydroxy-4-phenyl-2H-chromen-2-one | Moderate | Low | Antioxidant |

| 6,7-Dihydroxy-4-propyl-2H-chromen-2-one | Low | High | Antidiabetic |

Q & A

Q. What synthetic methodologies are recommended for 7,8-dihydroxy-4-propyl-2H-chromen-2-one, and how do reaction conditions influence yield?

The synthesis of this compound typically involves multi-step functionalization of the chromenone core. A common approach includes:

- Base-mediated cyclization : Using NaOH or KOH in ethanol to facilitate ring closure (e.g., as in chromenone derivatives synthesized via enolate formation) .

- Selective hydroxylation : Controlled oxidation or hydroxyl-group protection/deprotection to achieve the 7,8-dihydroxy configuration without over-oxidation.

- Propyl group introduction : Alkylation at the 4-position using propyl halides under anhydrous conditions.

Yield optimization requires precise temperature control (60–80°C) and inert atmospheres to prevent side reactions like ester hydrolysis or dimerization .

Q. How can NMR spectroscopy be optimized for structural elucidation of this compound?

Key strategies include:

- Solvent selection : Acetone-d₆ or DMSO-d₆ to enhance solubility and resolve hydroxyl proton signals .

- 2D techniques : HSQC and HMBC to correlate ¹H and ¹³C signals, particularly for distinguishing between adjacent hydroxyl groups (7- and 8-positions).

- Paramagnetic broadening mitigation : Chelation with deuterated solvents to reduce line broadening from metal impurities.

For example, ¹H NMR peaks for chromenone derivatives in acetone-d₆ typically appear at δ 6.4–8.0 ppm for aromatic protons, with hydroxyls at δ 9.5–10.5 ppm .

Q. What purity assessment methodologies are effective, and how do impurities impact downstream applications?

- HPLC with UV detection : Use C18 columns and mobile phases (e.g., acetonitrile/water with 0.1% formic acid) to separate isomers or residual propyl intermediates.

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (C₁₂H₁₂O₄, [M+H]+ = 221.0814) and detect trace impurities .

- Elemental analysis : Validate C/H/O ratios (±0.3% tolerance).

Impurities >5% (e.g., unreacted 4-propyl precursors) can skew bioactivity assays by competing for target binding sites .

Advanced Research Questions

Q. How do crystallographic data resolve conformational ambiguities in this compound?

Single-crystal X-ray diffraction is critical:

- Software tools : SHELXL for refinement (e.g., resolving hydrogen bonding between hydroxyl groups) and ORTEP-3 for visualizing thermal ellipsoids .

- Key parameters : Monitor torsion angles (e.g., C4-propyl orientation) and hydrogen-bonding networks (O···O distances ~2.6–2.8 Å) to confirm planar chromenone conformation .

Challenges include crystal twinning due to flexible propyl chains; mitigate via slow evaporation in DMF/water mixtures .

Q. How can contradictory bioactivity data across chromenone derivatives be reconciled?

Discrepancies often arise from:

- Substituent positioning : For example, 7,8-dihydroxy derivatives show stronger antioxidant activity than 6,8-isomers due to redox-active ortho-dihydroxy configurations .

- Assay conditions : Varying pH levels may protonate hydroxyl groups, altering metal-chelation capacity. Standardize assays at physiological pH (7.4) with controlled O₂ levels .

- Meta-analysis : Cross-reference IC₅₀ values from multiple studies (e.g., antimicrobial vs. anticancer assays) to identify structure-activity trends .

Q. What computational strategies predict electronic properties and guide functionalization?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior. For 7,8-dihydroxy derivatives, HOMO densities localize on the catechol moiety, suggesting sites for electrophilic attack .

- Molecular docking : Simulate binding to targets like tyrosinase or COX-2 using AutoDock Vina. Parameterize force fields to account for hydroxyl group solvation .

Validate predictions with cyclic voltammetry (redox peaks at −0.2 to +0.5 V vs. Ag/AgCl) .

Q. How can experimental designs minimize artifacts in surface adsorption studies?

- Controlled environments : Use gloveboxes with <1 ppm O₂/H₂O to prevent oxidation during adsorption onto silica or cellulose surfaces .

- Microspectroscopic imaging : Combine AFM and Raman spectroscopy to map adsorption heterogeneity at nanoscale resolution.

- Reference controls : Include inert analogs (e.g., 7-methoxy derivatives) to isolate hydroxyl-specific interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.